molecular formula C10H14F3N3O2 B13223365 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine

4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B13223365
M. Wt: 265.23 g/mol
InChI Key: AVCUTTRNEDBHDQ-UHFFFAOYSA-N
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Description

4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic compound with the molecular formula C10H14F3N3O2 and a molecular weight of 265.23 g/mol This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a trifluoroethyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the oxadiazole ring could lead to various amine derivatives .

Scientific Research Applications

4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The trifluoroethyl group and oxadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of the piperidine ring, oxadiazole moiety, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H14F3N3O2

Molecular Weight

265.23 g/mol

IUPAC Name

5-(4-methoxypiperidin-4-yl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H14F3N3O2/c1-17-9(2-4-14-5-3-9)8-15-7(16-18-8)6-10(11,12)13/h14H,2-6H2,1H3

InChI Key

AVCUTTRNEDBHDQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2=NC(=NO2)CC(F)(F)F

Origin of Product

United States

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